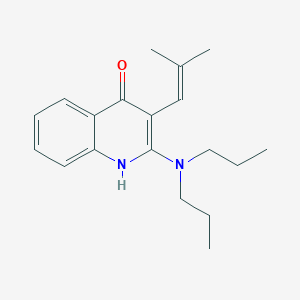
2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by a quinazolinone core structure substituted with a 4-methoxyphenethylamino group. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution with 4-Methoxyphenethylamine: The quinazolinone core is then reacted with 4-methoxyphenethylamine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-((4-Hydroxyphenethyl)amino)quinazolin-4(1H)-one or 2-((4-Formylphenethyl)amino)quinazolin-4(1H)-one.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
2-((4-Methoxyphenethyl)amino)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Aminoquinazolin-4(1H)-one: Lacks the 4-methoxyphenethyl group, resulting in different biological activities.
2-(Phenethylamino)quinazolin-4(1H)-one: Similar structure but without the methoxy group, leading to variations in chemical reactivity and biological properties.
2-((4-Hydroxyphenethyl)amino)quinazolin-4(1H)-one: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
CAS No. |
61741-37-5 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-18-17-19-15-5-3-2-4-14(15)16(21)20-17/h2-9H,10-11H2,1H3,(H2,18,19,20,21) |
InChI Key |
JNUSKZVCOBWPHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)
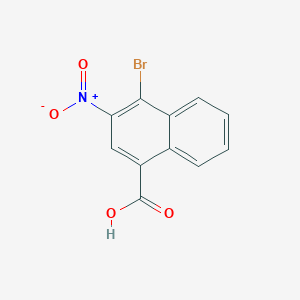
![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)
![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)
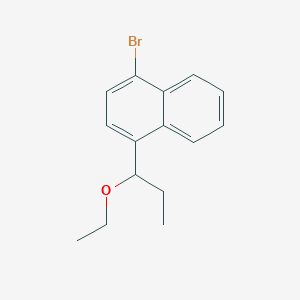
![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)
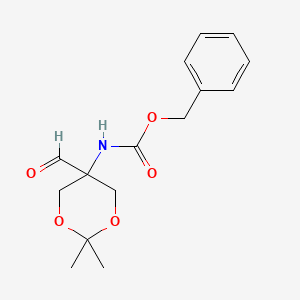

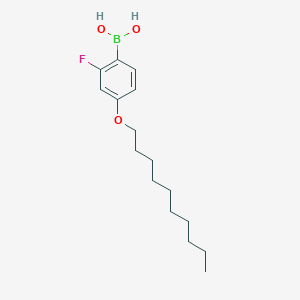
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

